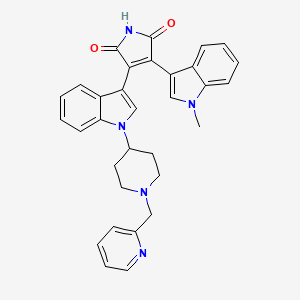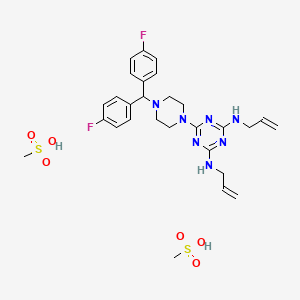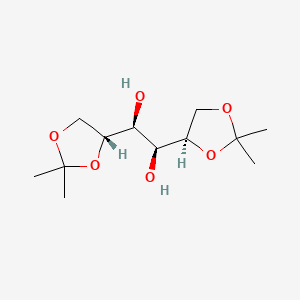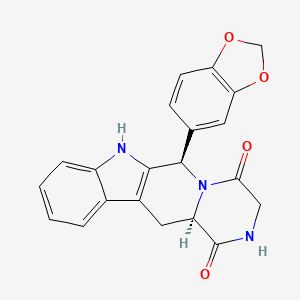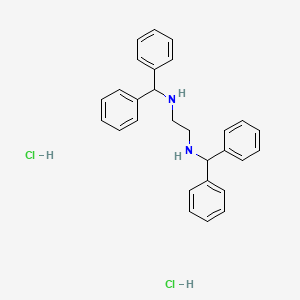
S-(2-boronoetil)-L-cisteína
Descripción general
Descripción
Bose-Einstein Condensate (BEC) is a state of matter that occurs when a gas of bosons is cooled to temperatures very close to absolute zero (0 Kelvin or -273.15 degrees Celsius). Under these conditions, a large fraction of the bosons occupy the lowest quantum state, resulting in macroscopic quantum phenomena, such as wavefunction interference, becoming apparent .
Aplicaciones Científicas De Investigación
Bose-Einstein Condensate has numerous scientific research applications, including:
Quantum Simulation: BECs are used to simulate complex quantum systems and study quantum many-body phenomena.
Atom Lasers: BECs can be used to create coherent beams of atoms, similar to how lasers create coherent beams of light.
Precision Measurements: BECs are used in atomic clocks and sensors for measuring gravitational, rotational, and magnetic fields with high precision.
Fundamental Physics: BECs enable the study of fundamental quantum mechanics, including tests of quantum superposition and entanglement .
Mecanismo De Acción
The unique properties of Bose-Einstein Condensate arise from the macroscopic occupation of the lowest quantum state by a large number of bosons. This results in phenomena such as superfluidity, where the condensate flows without viscosity, and macroscopic quantum interference, where the wavefunctions of individual atoms overlap and interfere with each other. These effects are governed by the principles of quantum mechanics and are described by the Gross-Pitaevskii equation .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
S-(2-boronoethyl)-L-cysteine is known to interact with arginase, an enzyme that plays a crucial role in the urea cycle, which is responsible for the detoxification of ammonia in the body . The compound acts as a reversible competitive inhibitor of arginase . This interaction with arginase suggests that S-(2-boronoethyl)-L-cysteine could potentially influence various biochemical reactions within the body.
Cellular Effects
The effects of S-(2-boronoethyl)-L-cysteine on cells are largely tied to its interaction with arginase. In a study involving mice infected with Nippostrongylus brasiliensis, S-(2-boronoethyl)-L-cysteine was administered in drinking water to inhibit arginase activity . The results showed that specific inhibition of arginase activity interfered with smooth muscle contractility . This suggests that S-(2-boronoethyl)-L-cysteine can influence cell function, potentially impacting cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of S-(2-boronoethyl)-L-cysteine is primarily related to its role as an arginase inhibitor. By binding to arginase, S-(2-boronoethyl)-L-cysteine prevents the enzyme from catalyzing the conversion of L-arginine to L-ornithine and urea . This inhibition can lead to changes in gene expression and can affect various biological processes at the molecular level.
Metabolic Pathways
S-(2-boronoethyl)-L-cysteine is involved in the urea cycle through its inhibition of arginase This could potentially affect metabolic flux and metabolite levels within the body
Métodos De Preparación
The preparation of Bose-Einstein Condensate involves cooling a dilute gas of bosons to extremely low temperatures using laser cooling and evaporative cooling techniques. The process typically involves the following steps:
Laser Cooling: Atoms are cooled using laser beams that slow down their motion.
Magnetic Trapping: The cooled atoms are trapped using magnetic fields.
Evaporative Cooling: The trapped atoms are further cooled by selectively removing the higher-energy atoms, allowing the remaining atoms to reach even lower temperatures
Análisis De Reacciones Químicas
Bose-Einstein Condensate itself does not undergo chemical reactions in the traditional sense, as it is a state of matter rather than a chemical compound. it can exhibit unique quantum phenomena such as superfluidity and macroscopic quantum interference. These phenomena are studied using various experimental techniques, including spectroscopy and interferometry .
Comparación Con Compuestos Similares
Bose-Einstein Condensate is unique among states of matter due to its macroscopic quantum properties. Similar states of matter include:
Fermionic Condensate: A state of matter formed by fermions at low temperatures, exhibiting superfluidity.
Superfluid Helium: Helium-4 and Helium-3 can form superfluid phases at low temperatures, exhibiting properties similar to BEC.
Superconductors: Materials that exhibit zero electrical resistance and expulsion of magnetic fields below a critical temperature, described by Bose-Einstein condensation of Cooper pairs .
Bose-Einstein Condensate is unique in that it involves the macroscopic occupation of the lowest quantum state by bosons, leading to phenomena that are not observed in other states of matter.
Propiedades
IUPAC Name |
(2R)-2-amino-3-(2-boronoethylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12BNO4S/c7-4(5(8)9)3-12-2-1-6(10)11/h4,10-11H,1-3,7H2,(H,8,9)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJHLDXXJHAZTN-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCSCC(C(=O)O)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(CCSC[C@@H](C(=O)O)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432180 | |
| Record name | S-(2-boronoethyl)-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63107-40-4 | |
| Record name | S-(2-boronoethyl)-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does S-(2-boronoethyl)-L-cysteine (BEC) interact with arginase?
A1: BEC acts as a transition-state analog inhibitor of arginase. [, ] Its boronic acid moiety forms a tetrahedral boronate anion by nucleophilic attack from the metal-bridging hydroxide ion within the arginase active site. This boronate then bridges the binuclear manganese cluster of arginase, mimicking the transition state of L-arginine hydrolysis, thus inhibiting the enzyme. []
Q2: What are the downstream effects of arginase inhibition by BEC?
A2: Inhibiting arginase with BEC increases the availability of L-arginine for NOS. [, ] This leads to enhanced NO production, impacting various physiological processes like vasodilation, [, , , ] cell proliferation, [, ] and immune response. [, ]
Q3: Does BEC affect both arginase isoforms (arginase I and arginase II) equally?
A3: While BEC inhibits both arginase I and arginase II, research suggests a more pronounced role of arginase II in specific pathologies like diabetic nephropathy. [, ] Studies using arginase II-deficient mice or selective inhibition strategies highlight the significance of targeting arginase II for therapeutic benefits. [, ]
Q4: What is the molecular formula and weight of BEC?
A4: The molecular formula of BEC is C5H12BN2O4S, and its molecular weight is 206.03 g/mol.
Q5: Is there information available about the material compatibility and stability of BEC under various conditions?
A5: The provided research papers primarily focus on the biological activity and therapeutic potential of BEC. Information regarding its material compatibility and stability under various conditions is limited in these studies.
Q6: Does BEC possess any catalytic properties itself?
A6: BEC primarily functions as an enzyme inhibitor and does not exhibit intrinsic catalytic properties. Its primary mode of action involves binding to arginase and preventing its catalytic activity.
Q7: Have computational studies been conducted on BEC and its interactions with arginase?
A7: Yes, computational chemistry, including molecular modeling and docking studies, has been employed to investigate the binding mode of BEC to the arginase active site. [, , ] These studies provide insights into the structural basis of its high affinity and selectivity for arginase.
Q8: How do modifications to the structure of BEC affect its activity and selectivity?
A8: Research indicates that the distance between the boronic acid group and the α-amino acid function in BEC analogs is crucial for arginase inhibition. [] Additionally, the position of the sulfur atom in the side chain influences its interaction with the arginase active site. [] Modifications altering these structural features can significantly impact BEC's inhibitory potency and selectivity.
Q9: What is known about the stability of BEC and strategies to enhance its formulation?
A9: The provided research papers primarily focus on BEC's in vitro and in vivo biological effects. Detailed investigations on its stability under various conditions and specific formulation approaches to improve its stability, solubility, or bioavailability are not extensively covered.
Q10: What are the SHE regulations surrounding the use of BEC?
A10: The provided research focuses on the scientific understanding of BEC. Information on specific SHE regulations and compliance requirements falls outside the scope of these studies. Always consult relevant safety data sheets and regulatory guidelines when handling and using any chemical substance.
Q11: What is the pharmacokinetic profile of BEC?
A11: Details on the absorption, distribution, metabolism, and excretion (ADME) of BEC are not extensively discussed within the provided research papers.
Q12: Has BEC demonstrated efficacy in preclinical models of disease?
A12: Yes, BEC has shown promising results in various preclinical disease models. For instance, it attenuated neointima formation in rat carotid artery injury models, [, ] reduced pulmonary artery hypertension in rats, [] and improved endothelial dysfunction in diabetic rat models. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



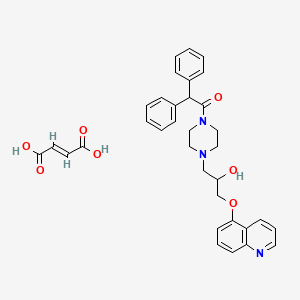
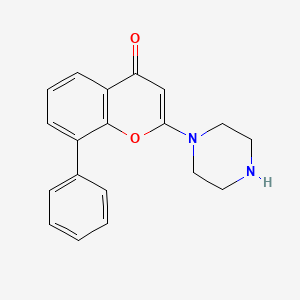
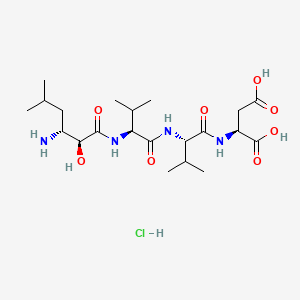
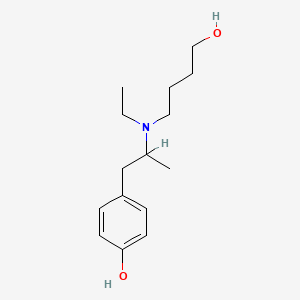
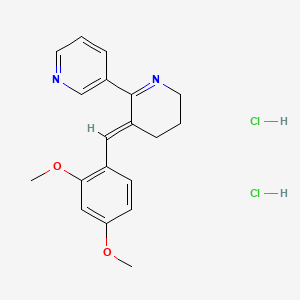
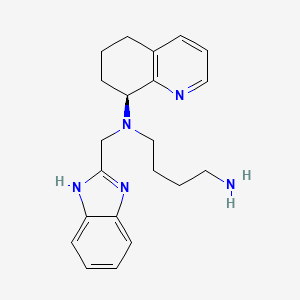

![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B1662898.png)

